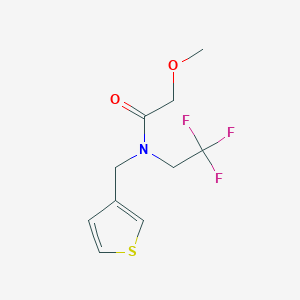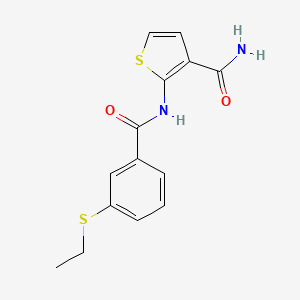
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chlorophenoxymethyl, and dimethyl groups, and is paired with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenoxymethyl group through nucleophilic substitution reactions. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(3-chlorophenoxymethyl)-1-methoxy-2-methylpyridinium
- 4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidine
Uniqueness
4-Amino-5-(3-chlorophenoxymethyl)-1,2-dimethylpyrimidin-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClHO4/c1-9-16-13(15)10(7-17(9)2)8-18-12-5-3-4-11(14)6-12;2-1(3,4)5/h3-7,15H,8H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCVEQLIFIMNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)COC2=CC(=CC=C2)Cl)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B2977418.png)
![Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2977420.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)
![1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2977423.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2977424.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2977426.png)
![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)
![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)
![N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2977432.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2977433.png)
